Cas no 2229671-08-1 (4-(2,3-dihydro-1H-inden-4-yl)but-3-en-2-one)
4-(2,3-dihydro-1H-inden-4-yl)but-3-en-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-(2,3-dihydro-1H-inden-4-yl)but-3-en-2-one
- 2229671-08-1
- EN300-1747441
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- Inchi: 1S/C13H14O/c1-10(14)8-9-12-5-2-4-11-6-3-7-13(11)12/h2,4-5,8-9H,3,6-7H2,1H3/b9-8+
- InChI Key: TXKXBOJWHTUVBB-CMDGGOBGSA-N
- SMILES: O=C(C)/C=C/C1=CC=CC2=C1CCC2
Computed Properties
- Exact Mass: 186.104465066g/mol
- Monoisotopic Mass: 186.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 17.1Ų
4-(2,3-dihydro-1H-inden-4-yl)but-3-en-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1747441-0.05g |
4-(2,3-dihydro-1H-inden-4-yl)but-3-en-2-one |
2229671-08-1 | 0.05g |
$972.0 | 2023-09-20 | ||
| Enamine | EN300-1747441-0.1g |
4-(2,3-dihydro-1H-inden-4-yl)but-3-en-2-one |
2229671-08-1 | 0.1g |
$1019.0 | 2023-09-20 | ||
| Enamine | EN300-1747441-0.25g |
4-(2,3-dihydro-1H-inden-4-yl)but-3-en-2-one |
2229671-08-1 | 0.25g |
$1065.0 | 2023-09-20 | ||
| Enamine | EN300-1747441-0.5g |
4-(2,3-dihydro-1H-inden-4-yl)but-3-en-2-one |
2229671-08-1 | 0.5g |
$1111.0 | 2023-09-20 | ||
| Enamine | EN300-1747441-1.0g |
4-(2,3-dihydro-1H-inden-4-yl)but-3-en-2-one |
2229671-08-1 | 1g |
$1157.0 | 2023-06-03 | ||
| Enamine | EN300-1747441-2.5g |
4-(2,3-dihydro-1H-inden-4-yl)but-3-en-2-one |
2229671-08-1 | 2.5g |
$2268.0 | 2023-09-20 | ||
| Enamine | EN300-1747441-5.0g |
4-(2,3-dihydro-1H-inden-4-yl)but-3-en-2-one |
2229671-08-1 | 5g |
$3355.0 | 2023-06-03 | ||
| Enamine | EN300-1747441-10.0g |
4-(2,3-dihydro-1H-inden-4-yl)but-3-en-2-one |
2229671-08-1 | 10g |
$4974.0 | 2023-06-03 | ||
| Enamine | EN300-1747441-1g |
4-(2,3-dihydro-1H-inden-4-yl)but-3-en-2-one |
2229671-08-1 | 1g |
$1157.0 | 2023-09-20 | ||
| Enamine | EN300-1747441-5g |
4-(2,3-dihydro-1H-inden-4-yl)but-3-en-2-one |
2229671-08-1 | 5g |
$3355.0 | 2023-09-20 |
4-(2,3-dihydro-1H-inden-4-yl)but-3-en-2-one Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 4-(2,3-dihydro-1H-inden-4-yl)but-3-en-2-one
Introduction to 4-(2,3-dihydro-1H-inden-4-yl)but-3-en-2-one (CAS No. 2229671-08-1)
4-(2,3-dihydro-1H-inden-4-yl)but-3-en-2-one (CAS No. 2229671-08-1) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a substituted indanone moiety and an unsaturated butenone group. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 4-(2,3-dihydro-1H-inden-4-yl)but-3-en-2-one consists of a 2,3-dihydroindene ring system fused to a butenone chain. The indanone moiety is a common scaffold in many biologically active compounds due to its ability to interact with various biological targets. The presence of the unsaturated butenone group adds additional reactivity and functional versatility, making this compound a promising candidate for further investigation.
Recent studies have highlighted the potential therapeutic applications of 4-(2,3-dihydro-1H-inden-4-yl)but-3-en-2-one. One notable area of research is its anti-inflammatory properties. In vitro assays have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammatory responses. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 4-(2,3-dihydro-1H-inden-4-yl)but-3-en-2-one has also been investigated for its anti-cancer activities. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer cells.
The pharmacokinetic properties of 4-(2,3-dihydro-1H-inden-4-yl)but-3-en-2-one have also been studied to assess its suitability as a therapeutic agent. Preliminary data suggest that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has been shown to have good oral bioavailability and a reasonable half-life in animal models, which are important factors for drug development.
To further explore the therapeutic potential of 4-(2,3-dihydro-1H-inden-4-yl)but-3-en-2-one, ongoing clinical trials are being conducted to evaluate its safety and efficacy in human subjects. These trials are designed to provide more comprehensive data on the compound's pharmacological profile and to identify any potential side effects or contraindications.
In conclusion, 4-(2,3-dihydro-1H-inden-4-yl)but-3-en-2-one (CAS No. 2229671-08-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. As more data become available from ongoing studies, it is anticipated that this compound will continue to be a focus of interest for researchers and clinicians alike.
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